3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
3-(3-fluoropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYMRSCAIYBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 3-fluoropyridine with a suitable azabicyclooctane precursor. One common method includes the nucleophilic substitution reaction where the fluoropyridine is reacted with an azabicyclooctane derivative under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Bases: K2CO3, sodium hydroxide (NaOH)
Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluoropyridine moiety .
Scientific Research Applications
Muscarinic Receptor Studies
One of the most notable applications of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is its use as a ligand in studies of muscarinic acetylcholine receptors (mAChRs). Research has shown that derivatives of azabicyclo[2.2.2]octane demonstrate high binding affinities for various mAChR subtypes, making them valuable tools for understanding receptor density and function through techniques such as positron emission tomography (PET) .
Case Study: Binding Affinity Evaluation
In a study evaluating different derivatives, it was found that certain compounds exhibited high affinities for m1 and m2 subtypes, with one derivative showing a dissociation constant (KD) of 0.45 nM for m1 receptors, indicating its potential as a radioligand for imaging studies .
Drug Discovery
The compound serves as a scaffold in drug design, particularly in the development of novel therapeutics targeting neurological disorders. Its bicyclic structure allows for modifications that can enhance biological activity and selectivity.
Applications in Drug Development
- G-Secretase Inhibitors : The compound's framework is utilized in synthesizing inhibitors that target g-secretase, an enzyme implicated in Alzheimer's disease .
- Antagonists of Human Receptors : Its derivatives are being explored as antagonists for various receptors, including dopamine D4 and adenosine A1 receptors, which are relevant in treating psychiatric disorders .
Synthetic Chemistry
The synthesis of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves complex organic reactions that can yield various derivatives with enhanced pharmacological properties.
Synthetic Pathways
Research outlines several synthetic routes to obtain this compound, often involving advanced coupling reactions and the use of protecting groups to facilitate the introduction of functional moieties .
Data Table: Binding Affinities of Derivatives
| Compound Name | mAChR Subtype | KD (nM) |
|---|---|---|
| 1-Azabicyclo[2.2.2]octan-3-yl derivative 1 | m1 | 0.45 |
| 1-Azabicyclo[2.2.2]octan-3-yl derivative 2 | m2 | 3.53 |
| Fluorinated derivative | m1 | 12.5 |
| Fluorinated derivative | m2 | 62.8 |
Mechanism of Action
The mechanism of action of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π interactions and hydrogen bonding with target proteins, while the azabicyclooctane structure provides rigidity and spatial orientation . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of 1-Azabicyclo[2.2.2]octane Derivatives
Key Structural and Functional Insights
Substituent Effects on Receptor Selectivity
- Comparatively, the 5-chlorothiophene in (R)-3-(5-chlorothiophen-2-yl)spiro derivatives increases α7 nAChR affinity (Ki = 9 nM) due to hydrophobic interactions .
- Bulk and Conformation: Bulky substituents like spiro-oxazolidinone (e.g., W-56203) improve α7 nAChR selectivity by restricting conformational flexibility, reducing off-target binding . In contrast, RJR-2429’s smaller pyridinyl group allows broader nAChR subtype activation (EC₅₀ = 59 nM for muscle nAChRs) .
- Muscarinic vs. Nicotinic Activity : Talsaclidine’s 2-propyn-1-yloxy group favors M1 mAChR agonism, highlighting how oxygen-linked substituents bias activity toward muscarinic receptors .
Pharmacokinetic Profiles
- Oral Bioavailability : W-56203 and its analogs exhibit good oral absorption and brain permeability, critical for CNS-targeted therapies .
- Metabolic Stability : Ester-linked groups (e.g., phenylcarbamate) may undergo hydrolysis, reducing half-life compared to ether-linked derivatives like the target compound .
Therapeutic Implications
- Cognitive Disorders : α7 nAChR agonists (e.g., W-56203) reverse sensory gating deficits in rodent models, suggesting utility in schizophrenia .
- Neurodegeneration : M1 agonists like talsaclidine enhance cholinergic transmission in Alzheimer’s disease but face side-effect limitations due to peripheral mAChR activation .
- Anticholinergic Agents : Compounds with cycloheptyl ester groups (e.g., (3R)-3-[(1-phenylcycloheptyl)carbonyl]oxy derivatives) act as M3 antagonists for COPD or overactive bladder .
Biological Activity
3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of a fluoropyridine moiety enhances its interaction with biological targets, particularly receptors involved in neurotransmission.
Research indicates that 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane acts primarily as a monoamine reuptake inhibitor . This mechanism is crucial for enhancing neurotransmitter levels in the synaptic cleft, thereby improving mood and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to various neurotransmitter receptors, including:
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
- Dopamine Transporter (DAT)
These interactions suggest a multifaceted approach to modulating neurotransmission, which is beneficial for conditions such as depression and anxiety.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane:
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane in a chronic mild stress model in rats. The compound was administered over four weeks, resulting in a marked improvement in behavioral assessments compared to control groups. The results indicated a significant increase in serotonin levels within the hippocampus, suggesting its potential as an antidepressant agent.
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing properties of this compound using a Morris water maze test. Rats treated with 3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane demonstrated improved spatial learning and memory retention compared to untreated controls, highlighting its potential utility in treating cognitive deficits associated with aging or neurodegeneration.
Q & A
Q. What safety precautions are recommended for handling 3-[(3-fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
